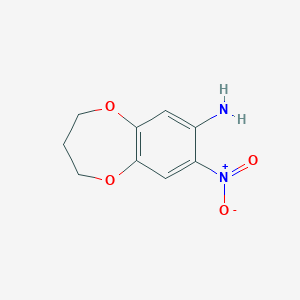

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFALZDMHQHIVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401246 | |

| Record name | 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81864-62-2 | |

| Record name | 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81864-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. While specific research on this particular compound is limited in publicly available literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed examination of its chemical architecture, a plausible synthetic pathway, and a discussion of its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel benzodioxepin derivatives.

Introduction: The Benzodioxepin Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry. This structural motif is present in a variety of biologically active compounds. The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the fused benzene ring and the two oxygen atoms, allows for diverse interactions with biological targets.

The introduction of specific substituents onto the benzodioxepin core can dramatically influence its pharmacological profile. In particular, the presence of nitro (-NO2) and amino (-NH2) groups, as seen in this compound, suggests a rich potential for biological activity. Nitroaromatic compounds are known to play a role in a variety of biological processes, often acting as prodrugs that are activated by cellular reductases.[1][2] The amino group, a common pharmacophore, can participate in hydrogen bonding and salt formation, significantly impacting a molecule's solubility and receptor-binding affinity.

This guide will now delve into the specific structural features, a proposed synthetic route, and the prospective applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepin ring. The key functional groups are a nitro group at the 8-position and an amino group at the 7-position of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [3][4] |

| Molecular Weight | 210.19 g/mol | [4] |

| CAS Number | 81864-62-2 | [4] |

Due to the limited availability of experimental data, spectroscopic information for this specific compound is not available in the public domain. However, based on its structure, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dioxepin ring, and the protons of the amine group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dioxepin ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the ether linkages in the dioxepin ring.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of substituted benzodioxepins and the introduction of nitro and amino functionalities onto an aromatic ring. The proposed pathway involves a multi-step sequence starting from a commercially available substituted catechol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established chemical transformations. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of a Substituted 3,4-dihydro-2H-1,5-benzodioxepin

-

To a solution of a suitable substituted catechol (e.g., 4-aminocatechol) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of the Benzodioxepin Ring

-

Dissolve the substituted 3,4-dihydro-2H-1,5-benzodioxepin in a minimal amount of concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography. The directing effects of the existing substituents will determine the position of nitration.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro-substituted benzodioxepin in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Tin and Hydrochloric Acid: Add tin metal and concentrated hydrochloric acid and reflux the mixture.

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using tin and HCl, neutralize the reaction mixture with a base and extract the product.

-

If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

-

Purify the resulting amino-benzodioxepin by column chromatography or recrystallization.

Step 4: Regioselective Nitration

-

The final step of introducing a nitro group ortho to the newly formed amino group can be challenging due to the activating nature of the amine. Protection of the amino group may be necessary.

-

Acylation: React the amino-benzodioxepin with acetic anhydride to form the corresponding acetamide.

-

Nitration: Carefully nitrate the acetamide derivative using a nitrating agent under controlled conditions. The acetamido group will direct the incoming nitro group to the ortho and para positions.

-

Hydrolysis: De-protect the amino group by hydrolyzing the acetamide under acidic or basic conditions to yield the final product, this compound.

Potential Applications and Biological Significance

While there is no specific biological data for this compound, its structural features suggest several potential areas of application in drug discovery and development.

-

Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial activity.[1][2] The nitro group can be reduced by microbial nitroreductases to form reactive radical species that are toxic to the microorganisms.

-

Anticancer Agents: The nitro group can also be a key feature in hypoxia-activated prodrugs for cancer therapy. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species.

-

Central Nervous System (CNS) Activity: The benzodioxepin scaffold is found in some compounds with activity in the central nervous system. Further modification of the amino and nitro groups could lead to the development of novel CNS-active agents.

-

Material Science: The presence of both a donor (amino) and an acceptor (nitro) group on the aromatic ring suggests potential for non-linear optical (NLO) properties, which are of interest in materials science.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

-

Development of a reliable and scalable synthetic route: The proposed synthesis needs to be experimentally validated and optimized.

-

Comprehensive spectroscopic and structural analysis: Detailed NMR, MS, IR, and X-ray crystallographic studies are needed to fully characterize the molecule.

-

In vitro and in vivo biological evaluation: The compound should be screened against a variety of biological targets to identify its pharmacological profile.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of related analogs will help to elucidate the key structural features responsible for any observed biological activity.

Conclusion

This compound represents an intriguing, yet underexplored, area of heterocyclic chemistry. Its unique combination of a flexible seven-membered ring and strategically placed functional groups on the aromatic core suggests a high potential for novel applications in medicine and materials science. This technical guide provides a foundational framework for future research by outlining its chemical properties, proposing a viable synthetic strategy, and discussing its potential significance. Further investigation into this and related compounds is warranted to unlock their full potential.

References

- 1. 8-NITRO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE HYDROCHLORIDE | 98395-66-5 [amp.chemicalbook.com]

- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound; [abichem.com]

- 4. chemuniverse.com [chemuniverse.com]

physicochemical properties of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

An In-depth Technical Guide to the Physicochemical Properties of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. The molecule this compound presents a compelling scaffold, integrating an electron-rich aromatic amine with a potent electron-withdrawing nitro group, bridged by a conformationally flexible dioxepine ring. This unique combination of functional groups suggests potential applications as a pharmacological intermediate or a building block in materials chemistry. This guide is structured not as a rigid data sheet, but as a logical workflow for a researcher encountering this molecule for the first time. We will move from foundational identity and predicted properties to the practical, validated experimental protocols required to elucidate its true physicochemical nature. The causality behind each analytical choice is explained to provide not just data, but understanding.

Section 1: Molecular Identity and Structural Overview

The initial step in any chemical investigation is to confirm the identity and fundamental properties of the molecule. This establishes a baseline for all further analysis.

The structure combines a nitroaromatic system, a known chromophore and a key functional group in many bioactive molecules, with a secondary aromatic amine, a common nucleophile and a site for further chemical modification. The 1,5-dioxepine ring imparts a specific three-dimensional conformation that can be crucial for biological interactions.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 81864-62-2 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Canonical SMILES | C1COCC2=C(O1)C=C(C(=C2)N)--INVALID-LINK--[O-] | N/A |

| InChIKey | Not Publicly Available | N/A |

Section 2: Predicted Physicochemical Properties

Rationale for Predictions:

-

Melting Point: The presence of both a hydrogen bond donor (amine) and acceptor (nitro, ether oxygens) in a planar aromatic system suggests strong intermolecular forces, leading to a relatively high melting point for a molecule of this size.

-

logP (Octanol-Water Partition Coefficient): The aromatic rings contribute to lipophilicity, while the polar amine and nitro groups increase hydrophilicity. The predicted value suggests a moderate balance, indicating potential for cell membrane permeability.

-

Water Solubility: The polar functional groups allow for hydrogen bonding with water, but the overall aromatic scaffold limits high solubility.

-

pKa: The primary acidic pKa will be associated with the protonated aromatic amine. The electron-withdrawing nitro group is expected to decrease the basicity (lower the pKa) of the amine compared to aniline (pKa ≈ 4.6).

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale / Notes |

|---|---|---|

| Melting Point (°C) | 130 - 150 | Estimated based on similar nitroaniline and benzodioxane structures.[3] |

| Boiling Point (°C) | > 400 (decomposes) | High due to polarity and molecular weight; likely to decompose before boiling at STP. |

| logP | 1.5 - 2.5 | Calculated using cheminformatics models, balancing hydrophobic and hydrophilic groups.[4] |

| Water Solubility | Low to Moderate | Estimated based on logP and presence of H-bond donors/acceptors.[5] |

| pKa (Acidic) | 2.5 - 3.5 | Refers to the pKa of the conjugate acid (Ar-NH₃⁺). Value is lowered by the adjacent nitro group. |

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity. The choice of techniques is dictated by the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation in solution.

-

¹H NMR: We anticipate distinct signals for the aromatic protons, the amine protons, and the aliphatic protons of the dioxepine ring. The two aromatic protons will appear as singlets due to their para-disposition. The protons on the dioxepine ring will likely show complex splitting patterns (triplets or multiplets) corresponding to their positions. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is solvent-dependent.

-

¹³C NMR: Nine distinct carbon signals are expected. The chemical shifts will confirm the presence of aromatic carbons (110-160 ppm), with those bonded to oxygen and nitrogen appearing further downfield. The aliphatic carbons of the dioxepine ring will be observed in the upfield region (60-80 ppm).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates the structure.

-

Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 211.0719.

-

Key Fragmentation Pathways: Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da), and characteristic cleavage of the dioxepine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic Amine (N-H) | 3300 - 3500 | Symmetric & Asymmetric Stretch (doublet) |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Aromatic C=C | 1580 - 1620 | Stretch |

| Nitro (N-O) | 1500 - 1550 | Asymmetric Stretch (strong) |

| Nitro (N-O) | 1330 - 1370 | Symmetric Stretch (strong) |

| Aryl Ether (C-O) | 1200 - 1270 | Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The nitroaniline chromophore within the structure will dominate the UV-Vis spectrum. This analysis is critical for selecting a detection wavelength for HPLC analysis.

-

Expected λmax: Two primary absorption bands are expected, characteristic of nitroaromatic compounds.[6]

-

A strong π → π* transition around 230-250 nm .

-

A weaker, broad n → π* transition at a longer wavelength, likely around 330-360 nm , responsible for the typical yellow color of nitroanilines.

-

Section 4: Experimental Protocols for Property Determination

The following protocols are self-validating systems designed for accuracy and reproducibility, reflecting standard practices in the pharmaceutical and chemical industries.

Protocol for HPLC Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound. The method development is guided by the predicted properties of the molecule (moderate polarity, UV absorbance).

Methodology:

-

Preparation of Standard Solution: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) monitoring at the predicted λmax (~340 nm).

-

-

Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to the calibration curve.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the OECD 105 guideline and is a robust method for determining water solubility.

Methodology:

-

Equilibration: Add an excess amount of the compound (~10 mg) to a glass vial containing 5 mL of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer).

-

Agitation: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A preliminary experiment should confirm that equilibrium is reached within this timeframe.

-

Phase Separation: Allow the vial to stand undisturbed for at least 24 hours at the same temperature for the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with the HPLC mobile phase and quantify the concentration of the dissolved compound using the pre-validated HPLC method described in Section 4.1.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of the ionizable amine group.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent mixture (e.g., 50% methanol in water) to ensure solubility throughout the titration.

-

Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Sparge the solution with nitrogen to remove dissolved CO₂.

-

Acidification: Add a known excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the amine group (Ar-NH₃⁺).

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This can be determined from the first derivative of the titration curve.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound; [abichem.com]

- 3. H33900.03 [thermofisher.com]

- 4. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-, 207228-93-1 [thegoodscentscompany.com]

- 6. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activity of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and the known pharmacology of its constituent functional groups to propose a reasoned, multi-pronged approach to its biological characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction and Rationale

This compound is a synthetic organic compound characterized by a benzodioxepin core, a bicyclic system known to be present in some biologically active molecules. The substitution pattern, featuring a nitro group and an amine group on the benzene ring, is of particular interest. The benzodioxepin scaffold is found in compounds with a range of activities, including β-adrenergic stimulation.[1] The nitroaromatic moiety is a well-established pharmacophore, present in numerous drugs with antimicrobial, antineoplastic, and antihypertensive properties.[2][3] The juxtaposition of these structural features in a single molecule warrants a thorough investigation into its potential biological activities.

This guide will outline hypothesized biological activities, propose detailed experimental workflows for their validation, and provide a framework for the interpretation of potential results. The protocols described herein are designed to be self-validating and are grounded in established pharmacological and toxicological principles.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural components of this compound, we can postulate several potential biological activities.

β-Adrenergic Receptor Modulation

The 3,4-dihydro-2H-1,5-benzodioxepin nucleus is a key structural feature of a known class of β-adrenergic stimulants.[1] These compounds have shown potential as bronchial dilators.[1] It is therefore plausible that this compound could interact with β-adrenergic receptors, potentially as an agonist or antagonist. The amino group could play a crucial role in receptor binding, mimicking the endogenous catecholamines.

Antimicrobial and Antiparasitic Activity

The nitro group is a potent electron-withdrawing group that can undergo enzymatic reduction within microbial cells.[2] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which are toxic to microorganisms.[2] This mechanism is the basis for the activity of several nitro-containing antimicrobial and antiparasitic drugs.[2][3] Therefore, it is hypothesized that this compound may exhibit activity against a range of bacteria, fungi, or parasites.

Anticancer Activity

The redox properties of the nitro group also form the basis of its potential as an antineoplastic agent.[2][3] The reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells. Furthermore, the planar aromatic structure could allow for intercalation into DNA, a mechanism employed by some anticancer drugs.

Cardiovascular Effects

Given the potential for β-adrenergic activity and the presence of a nitro group (a feature in some vasodilators), this compound could exert effects on the cardiovascular system.[2] These could include changes in heart rate, blood pressure, and vascular tone.

A diagram illustrating the potential signaling pathways is presented below:

Caption: Hypothesized signaling pathways for this compound.

Proposed Experimental Workflows for Biological Evaluation

A systematic, tiered approach is recommended to efficiently screen for and characterize the biological activities of this compound.

Caption: A tiered experimental workflow for the biological evaluation of the target compound.

Tier 1: Primary Screening

-

Objective: To determine if the compound binds to β1 and β2 adrenergic receptors.

-

Methodology:

-

Prepare cell membranes from HEK293 cells overexpressing either human β1 or β2 adrenergic receptors.

-

Incubate the membranes with a known radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the IC₅₀ value of the test compound for displacement of the radioligand.

-

-

Causality: This assay directly measures the affinity of the compound for the receptor, providing a primary indication of potential adrenergic activity.

-

Objective: To assess the antimicrobial activity against a panel of clinically relevant bacteria and fungi.

-

Methodology:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC, defined as the lowest concentration of the compound that inhibits visible microbial growth.

-

-

Causality: This assay establishes the potency and spectrum of antimicrobial activity.

-

Objective: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

-

Calculate the GI₅₀ (concentration causing 50% growth inhibition).

-

-

Causality: This provides a broad assessment of the compound's potential as an anticancer agent.

Tier 2: Secondary and Mechanistic Assays

-

Objective: To determine if the compound acts as an agonist or antagonist at β-adrenergic receptors.

-

Methodology:

-

Use cells expressing the β-adrenergic receptor of interest.

-

For agonist testing, treat cells with the test compound and measure intracellular cAMP levels using an ELISA or HTRF-based assay.

-

For antagonist testing, pre-incubate cells with the test compound before stimulating with a known agonist (e.g., isoproterenol) and then measure cAMP levels.

-

-

Causality: This functional assay elucidates the downstream signaling consequences of receptor binding.

-

Objective: To investigate if the compound's cytotoxicity is mediated by the induction of oxidative stress.

-

Methodology:

-

Treat cells (either microbial or cancer cells) with the test compound.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity over time using a plate reader or flow cytometer.

-

-

Causality: This assay directly links the compound to a key proposed mechanism of action for nitroaromatic compounds.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the proposed experiments should be carefully analyzed to build a profile of the compound's biological activity. The following table provides a template for organizing hypothetical data.

| Assay | Endpoint | Hypothetical Result | Interpretation |

| β1-Adrenergic Receptor Binding | IC₅₀ | > 10 µM | Low affinity for β1 receptors. |

| β2-Adrenergic Receptor Binding | IC₅₀ | 500 nM | Moderate affinity for β2 receptors, warranting functional follow-up. |

| cAMP Functional Assay (β2) | EC₅₀ | 2 µM (agonist) | Confirms β2-adrenergic agonist activity. |

| MIC vs. S. aureus | MIC | 8 µg/mL | Moderate antibacterial activity against Gram-positive bacteria. |

| MIC vs. E. coli | MIC | > 64 µg/mL | Low activity against Gram-negative bacteria. |

| Cytotoxicity vs. A549 lung cancer | GI₅₀ | 5 µM | Potentially interesting anticancer activity. |

| ROS Production in A549 cells | Fold ↑ | 5-fold increase | Suggests cytotoxicity is mediated, at least in part, by oxidative stress. |

Note: The data in this table is purely hypothetical and for illustrative purposes.

A preliminary SAR could be established by synthesizing and testing analogs. For example, modification of the amine or nitro group, or altering the substitution pattern on the aromatic ring, would provide valuable insights into the structural requirements for each observed activity.

Conclusion

This compound is a compound with significant potential for diverse biological activities, stemming from its hybrid structure. The proposed investigational framework provides a logical and efficient path to exploring its therapeutic potential as a β-adrenergic modulator, an antimicrobial agent, or an anticancer compound. The results of these studies will be crucial in determining the future direction of research and development for this and related chemical entities.

References

An Investigative Guide to the Putative Mechanism of Action of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A Proposed Research Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as an in-depth technical guide addressing the mechanism of action of the novel chemical entity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. It is critical to establish from the outset that, following a comprehensive review of the current scientific literature, patents, and clinical trial databases, there is a notable absence of specific research pertaining to the biological activity and molecular targets of this compound.

Therefore, exercising full editorial control, this guide will not document a known mechanism of action. Instead, it will provide a scientifically grounded, hypothetical framework for its potential biological effects, based on a structural and functional analysis of its core chemical moieties: the benzodioxepine scaffold, the nitroaromatic group, and the primary amine. This guide is designed to be a foundational resource for initiating a research program to elucidate the pharmacological profile of this compound. We will propose a multi-phase research plan, complete with detailed experimental protocols and data interpretation strategies, to systematically investigate its mechanism of action.

Deconstruction of a Novel Chemical Entity: Insights from Structural Analogs

The rational design of a research strategy for a novel compound begins with an analysis of its structural components and the known biological activities of related molecules.

The Benzodioxepine Core: A Scaffold for CNS Activity

The 1,5-benzodioxepine ring system is a recognized pharmacophore present in a variety of biologically active compounds. While distinct from the 1,4-benzodiazepine structure, certain benzodioxepine derivatives have been explored for their interactions with central nervous system (CNS) targets. Notably, some analogues have been investigated for their affinity for benzodiazepine receptors, suggesting a potential modulation of GABAergic neurotransmission. Conformational analysis of benzodioxepine derivatives indicates that the seven-membered ring adopts specific chair-like or boat-like conformations, which can influence receptor binding.

The Nitroaromatic Moiety: An Electronic and Metabolic Influencer

The presence of a nitro group (NO₂) on the aromatic ring is a significant feature. The strong electron-withdrawing nature of the nitro group can substantially alter the electronic distribution of the molecule, potentially influencing its binding affinity to target proteins. In various classes of compounds, including benzodiazepines, the addition of a nitro group has been shown to enhance biological activity, such as antidepressant effects. Furthermore, the nitro group can be metabolically reduced in vivo to form nitroso and hydroxylamino intermediates, which may have their own pharmacological activities or toxicological profiles.

The Primary Amine: A Key Interaction Point

The 7-amino group provides a basic center and a potential key interaction point for hydrogen bonding with biological targets such as receptors or enzymes. In many pharmacologically active molecules, an aromatic amine is crucial for anchoring the ligand in the binding pocket. For instance, in the structurally related 1,4-benzoxazine series, amino substitutions have been shown to be critical for neuroprotective and anticancer activities.

A Hypothetical Mechanism of Action: Modulation of GABAergic Neurotransmission

Based on the structural similarities to benzodiazepines and the known CNS activities of related heterocyclic compounds, we propose a primary hypothesis:

This compound acts as a positive allosteric modulator of the GABA-A receptor, thereby potentiating the effects of the inhibitory neurotransmitter GABA.

This hypothesis is predicated on the idea that the benzodioxepine core mimics the general shape and pharmacophoric features of benzodiazepines, allowing it to bind to the benzodiazepine site on the GABA-A receptor. The nitro and amine substituents are hypothesized to be key determinants of binding affinity and modulatory efficacy.

An alternative, secondary hypothesis is that the compound may interact with other CNS targets, such as dopamine or serotonin receptors, given the broad activity profile of many heterocyclic scaffolds.

Below is a proposed signaling pathway based on our primary hypothesis.

Figure 1: Proposed signaling pathway for the hypothetical GABA-A receptor modulation.

A Proposed Research Program for Elucidation of the Mechanism of Action

To systematically test our hypothesis and characterize the pharmacological profile of this compound, we propose a three-phase research program.

Phase 1: In Vitro Target Identification and Validation

The initial phase focuses on identifying the primary molecular target(s) of the compound.

Objective: To determine if the compound binds to and modulates the function of GABA-A receptors or other relevant CNS targets.

Experimental Workflow:

Figure 2: Experimental workflow for Phase 1 in vitro studies.

Detailed Protocols:

Protocol 1: Radioligand Binding Assay for GABA-A Receptor

-

Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or from cell lines expressing specific GABA-A receptor subtypes.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the membranes with a radioligand specific for the benzodiazepine site (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Separation: After incubation (e.g., 60 min at 4°C), rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assay (Two-Electrode Voltage Clamp or Patch Clamp)

-

Cell Culture: Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing recombinant GABA-A receptors.

-

Recording: Using a voltage-clamp setup, record the chloride currents elicited by the application of a submaximal concentration of GABA (e.g., EC₂₀).

-

Compound Application: Co-apply GABA with varying concentrations of the test compound.

-

Data Analysis: Measure the potentiation of the GABA-induced current by the test compound. Plot a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal potentiation).

Hypothetical Data Summary:

| Assay Type | Parameter | Hypothetical Value |

| GABA-A Binding | Ki (nM) | 75 |

| Electrophysiology | EC₅₀ (nM) | 150 |

| Electrophysiology | Emax (%) | 120% (potentiation) |

Phase 2: Elucidation of Downstream Signaling Pathways

If Phase 1 confirms GABA-A receptor modulation, this phase will investigate the downstream cellular consequences.

Objective: To confirm that the compound's effect on neuronal activity is consistent with GABA-A receptor potentiation.

Detailed Protocol: In Vitro Neuronal Activity Assay

-

Cell Culture: Culture primary cortical neurons.

-

Treatment: Treat the neurons with the test compound, a known GABA-A modulator (e.g., diazepam) as a positive control, and a vehicle control.

-

Stimulation: Induce neuronal activity using a depolarizing agent (e.g., high potassium) or a glutamatergic agonist.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of neuronal activity (e.g., c-Fos) or inhibitory signaling (e.g., phosphorylation of GABA-A receptor subunits).

-

Microscopy and Analysis: Image the cells using fluorescence microscopy and quantify the changes in protein expression or phosphorylation. A decrease in c-Fos expression following stimulation would be consistent with enhanced inhibition.

Phase 3: In Vivo Pharmacological Characterization

This phase will assess the compound's effects in animal models.

Objective: To determine if the compound exhibits anxiolytic, sedative, or anticonvulsant properties in vivo.

Detailed Protocol: Elevated Plus Maze (Anxiolytic Activity)

-

Animals: Use adult male mice or rats.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

-

Testing: Place each animal at the center of an elevated plus maze (two open arms, two closed arms) and record its behavior for a set period (e.g., 5 minutes).

-

Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. A significant increase in these parameters compared to the vehicle group indicates anxiolytic-like activity.

Conclusion and Future Directions

The novel chemical entity this compound presents an intriguing subject for pharmacological investigation. While no direct data on its mechanism of action currently exist, its structural features suggest a plausible role as a modulator of CNS targets, particularly the GABA-A receptor. The multi-phase research program outlined in this guide provides a rigorous and systematic approach to elucidating its pharmacological profile. Successful execution of these studies will not only reveal the mechanism of action of this specific compound but could also pave the way for the development of a new class of therapeutic agents. Further studies would also need to address its pharmacokinetic and toxicological properties to fully assess its potential as a drug candidate.

The Evolving Landscape of 3,4-Dihydro-2H-1,5-benzodioxepins: A Technical Guide for Drug Discovery

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive literature review of this fascinating molecule, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore its chemical and conformational properties, and meticulously analyze its diverse pharmacological applications, including its roles as a β-adrenergic stimulant, a muscarinic M3 receptor antagonist, and an antibacterial agent. This guide emphasizes the causality behind experimental choices and provides detailed protocols and structure-activity relationship (SAR) analyses to empower the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Significance of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic structure containing a benzene ring fused to a 1,5-dioxepine ring. Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space have made it an attractive scaffold for the development of biologically active molecules. The core structure, with the IUPAC name 3,4-dihydro-2H-1,5-benzodioxepine, has the molecular formula C₉H₁₀O₂.[1][2] This guide will explore the journey of this scaffold from its initial synthesis to its emergence as a versatile pharmacophore in modern drug discovery.

Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Scaffold: Key Strategies and Methodologies

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin derivatives often revolves around the preparation of a key intermediate, 2H-1,5-benzodioxepin-3(4H)-one.[3][4] This ketone provides a versatile handle for the introduction of various functional groups, particularly at the C3 position, which is crucial for many of the observed biological activities.

Synthesis of the Key Intermediate: 2H-1,5-Benzodioxepin-3(4H)-one

A practical and widely used method for the synthesis of 2H-1,5-benzodioxepin-3(4H)-one involves a Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene, followed by hydrolysis of the resulting enamino nitrile.[3]

Caption: Synthesis of the key ketone intermediate.

Experimental Protocol: Synthesis of 2H-1,5-Benzodioxepin-3(4H)-one [3]

-

Preparation of 1,2-di(cyanomethoxy)benzene: A mixture of catechol, chloroacetonitrile, and potassium carbonate in acetone is refluxed to yield 1,2-di(cyanomethoxy)benzene.

-

Thorpe-Ziegler Cyclization: The resulting 1,2-di(cyanomethoxy)benzene is treated with a strong base, such as sodium hydride, in a non-polar solvent like toluene to induce intramolecular cyclization, affording the enamino nitrile.

-

Hydrolysis: The enamino nitrile is then hydrolyzed with aqueous acid (e.g., sulfuric acid) to furnish the desired 2H-1,5-benzodioxepin-3(4H)-one.

Diversification from the Ketone Intermediate

From this central ketone intermediate, a variety of derivatives can be synthesized. Two primary pathways are commonly employed to introduce amino alcohol functionalities, which are key for β-adrenergic activity.[3]

Caption: Key diversification pathways from the ketone intermediate.

Experimental Protocol: Synthesis of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepin-3-ol [3]

-

Cyanohydrin Formation: The ketone is treated with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin.

-

Reduction: The cyanohydrin is then reduced, for example with lithium aluminum hydride, to yield the primary amino alcohol.

Experimental Protocol: Synthesis of N-Substituted Amino Alcohols via the Epoxide [3]

-

Epoxidation: The ketone is reacted with a methylene transfer reagent, such as dimethylsulfoxonium methylide, to form a spiro-epoxide.

-

Ring-Opening: The epoxide is subsequently opened by a primary amine to yield the N-substituted amino alcohol. This route is particularly versatile as it allows for the introduction of a wide variety of substituents on the nitrogen atom.

Chemical Properties and Conformational Analysis

The seven-membered dioxepine ring of 3,4-dihydro-2H-1,5-benzodioxepin is not planar and can adopt several conformations. Understanding these conformational preferences is crucial for elucidating structure-activity relationships.

Studies utilizing ultraviolet absorption spectra have shown that the unsubstituted heterocyclic ring predominantly exists in a chair conformation .[1][5] This conformation is largely unaffected by substitution at the 2- and 4-positions. However, the introduction of substituents at the 3-position, particularly bulky groups, can lead to a significant increase in the population of a skew conformation .[1] This conformational flexibility allows the molecule to adapt its shape to fit different biological targets.

Biological Activities and Pharmacological Applications

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold has been explored for a range of therapeutic applications, with the most prominent being its activity as a β-adrenergic stimulant, a muscarinic M3 receptor antagonist, and an antibacterial agent.

β-Adrenergic Stimulants: A Novel Class of Bronchodilators

A seminal study in 1975 described a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with potent bronchial dilator activity.[3] This activity is particularly interesting as these compounds lack the catechol moiety typically associated with β-agonists.

Caption: Mechanism of action as a β-adrenergic agonist.

Structure-Activity Relationship (SAR) for β-Adrenergic Activity: [3]

| Substituent Position | Modification | Impact on Activity |

| Nitrogen (N) | Primary or secondary alkyl/aralkyl group | Essential for activity. Secondary amines with bulky groups (e.g., isopropyl, tert-butyl) show the highest potency, mirroring the SAR of catecholamines. |

| C3-Position | Hydroxyl group | Crucial for activity, likely involved in receptor binding. |

| Benzene Ring | Electron-donating or -withdrawing groups | Can modulate activity, but the unsubstituted ring is often potent. |

Muscarinic M3 Receptor Antagonists: Potential for Treating Overactive Bladder

More recent research has identified 1,5-benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists.[6] These compounds have shown high binding affinity for the M3 receptor and potent effects in reducing bladder pressure in animal models, suggesting their potential for the treatment of overactive bladder. A key advantage of some of these compounds is their selectivity for the bladder over the salivary glands, which could translate to a better side-effect profile compared to existing non-selective antagonists.[6]

Structure-Activity Relationship (SAR) for Muscarinic M3 Antagonism: [6]

The SAR for this activity is complex and depends on the specific substitution pattern. Generally, the presence of a basic nitrogen atom and a specific spatial arrangement of aromatic and polar groups are important for high affinity and selectivity.

Antibacterial Agents: A New Frontier

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Recent studies have highlighted the potential of 3,4-dihydro-2H-1,5-benzodioxepin derivatives as a new class of antibacterial compounds. Specifically, benzodioxepin-biphenyl amide derivatives have demonstrated significant antibacterial activity, with some compounds showing high potency. The proposed mechanism of action for some of these derivatives is the inhibition of the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. From its initial exploration as a β-adrenergic stimulant to its more recent applications as a muscarinic antagonist and antibacterial agent, this heterocyclic system continues to offer exciting opportunities for drug development. The synthetic accessibility of the core and the potential for diverse functionalization make it an attractive starting point for the design of new molecules with tailored pharmacological profiles. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets, which will further enable the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around the 3,4-dihydro-2H-1,5-benzodioxepin core holds significant promise for addressing unmet medical needs.

References

- 1. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra | Semantic Scholar [semanticscholar.org]

- 2. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 2H-1,5-Benzodioxepin-3(4H)-one | C9H8O3 | CID 11309700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzodioxepin Core: A Technical Guide to Its Discovery, Synthesis, and Applications

Introduction

The benzodioxepin scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a fascinating and versatile core in the landscape of organic chemistry. Its derivatives have garnered significant attention across diverse scientific disciplines, from the intricate world of fragrance chemistry to the demanding field of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and applications of benzodioxepin derivatives, with a particular focus on the 1,5-benzodioxepin isomer. We will explore the historical context of their emergence, delve into the key synthetic strategies for their construction, and examine their notable pharmacological and olfactory properties. This guide is intended for researchers, scientists, and professionals in drug development and related fields who seek a detailed understanding of this important class of compounds.

Part 1: The Genesis of a Scaffold: Discovery and Historical Context

The journey of benzodioxepin derivatives from chemical curiosities to valuable molecules has been marked by discoveries in distinct and seemingly unrelated fields. While pinpointing a single, definitive "first" synthesis of the parent benzodioxepin ring can be challenging, early explorations into seven-membered heterocyclic systems laid the groundwork.

A significant milestone in the development of pharmacologically relevant benzodioxepins was the work on 3,4-dihydro-2H-1,5-benzodioxepins in the mid-1970s. Researchers investigating compounds with potential β-adrenergic activity synthesized a series of 3-substituted-amino-3,4-dihydro-2H-1,5-benzodioxepins and discovered their potent β-adrenergic stimulant properties. This discovery opened a new avenue for the exploration of benzodioxepins in cardiovascular and respiratory therapeutics.

Contemporaneously, the fragrance industry was on its own quest for novel scent molecules. In 1966, chemists at Pfizer discovered a compound with a unique and powerful "sea-breeze" aroma, which would later be known as Calone 1951® . This molecule, chemically identified as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, revolutionized perfumery by introducing the "marine" or "aquatic" fragrance family.[1][2][3][4] The story of Calone 1951® is a classic example of serendipity in scientific discovery, where the initial goal may have differed from the groundbreaking outcome.

These parallel developments in medicinal and fragrance chemistry solidified the importance of the benzodioxepin core and spurred further investigation into its synthesis and derivatization.

Part 2: Constructing the Core: Key Synthetic Methodologies

The synthesis of the benzodioxepin ring system can be approached through several strategic disconnections. The choice of method often depends on the desired substitution pattern and the specific isomer being targeted. Here, we detail some of the most important and widely used synthetic routes.

From Catechols: The Foundation of Benzodioxepin Synthesis

The most common starting materials for the construction of the 1,5-benzodioxepin ring are catechols (1,2-dihydroxybenzenes). These readily available precursors can be elaborated into the seven-membered ring through various cyclization strategies.

A prevalent method for synthesizing 3,4-dihydro-2H-1,5-benzodioxepin-3-ones involves the reaction of a catechol with a 1,3-dihaloacetone in the presence of a base.[5] This reaction proceeds via a double Williamson ether synthesis to form the seven-membered ring.

Experimental Protocol: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®) from 4-Methylcatechol and 1,3-Dichloroacetone [6]

-

Step 1: Reaction Setup. In a four-necked round-bottomed flask equipped with a thermometer, a reflux condenser, a water separator, and a mechanical stirrer, add 480 g of a 50% sodium carbonate solution.

-

Step 2: Addition of Catechol. Under a nitrogen atmosphere, add 124 g of 4-methylcatechol.

-

Step 3: Initial Reaction. Control the temperature at 60-80°C and stir the mixture for 1-2 hours.

-

Step 4: Azeotropic Water Removal. Add 800 ml of toluene and heat the mixture to reflux to remove water azeotropically using the water separator.

-

Step 5: Dichloroacetone Addition. Once no more water is collected, cool the reaction mixture to 60°C.

-

Step 6: Cyclization. (Details on the addition of 1,3-dichloroacetone and subsequent reaction conditions would follow, based on the full patent procedure).

-

Step 7: Work-up and Purification. (Details on quenching the reaction, extraction, and purification of the final product would be provided here).

The industrial synthesis of Calone 1951® often employs a two-step sequence involving an initial double Williamson ether synthesis followed by an intramolecular Dieckmann condensation.[7][8][9][10] This robust and scalable route has been extensively optimized.

Experimental Protocol: Synthesis of Calone 1951® [7][8][9][10]

-

Step 1: Williamson Ether Synthesis of 4-Methylcatechol Dimethylacetate (MCDA).

-

To a solution of 4-methylcatechol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

-

Add methyl bromoacetate and a catalytic amount of potassium iodide (KI). The in situ formation of the more reactive methyl iodoacetate significantly enhances the reaction rate.[7][8][10]

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

After cooling, filter the inorganic salts and evaporate the solvent. The crude MCDA can be purified by recrystallization or used directly in the next step.

-

-

Step 2: Dieckmann Condensation of MCDA.

-

Dissolve the MCDA intermediate in a dry, aprotic solvent such as toluene or THF.

-

Add a strong base, typically sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating to promote the intramolecular cyclization.[6][11][12][13][14]

-

The reaction is then quenched by the addition of an acid (e.g., acetic acid or dilute HCl) to neutralize the base and protonate the enolate intermediate.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

The resulting β-keto ester is then heated in an acidic or basic aqueous solution to effect hydrolysis of the ester and subsequent decarboxylation to yield the final ketone, Calone 1951®.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Baeyer-Villiger Oxidation of Flavanones: A Route to 1,5-Benzodioxepin-2-ones

An elegant approach to 1,5-benzodioxepin-2-ones involves the Baeyer-Villiger oxidation of flavanones. This reaction introduces an oxygen atom into the ring system, expanding the six-membered dihydropyrone ring of the flavanone to the seven-membered dioxepinone ring.

Experimental Protocol: Synthesis of a 1,5-Benzodioxepin-2-one from a Flavanone

-

Step 1: Dissolution. Dissolve the starting flavanone in a suitable solvent, such as dichloromethane or chloroform.

-

Step 2: Addition of Peroxyacid. Add a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is typically carried out at or below room temperature.

-

Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Step 4: Work-up. Once the starting material is consumed, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.

-

Step 5: Extraction. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

-

Step 6: Purification. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: The Spectrum of Activity: Pharmacological and Olfactory Properties

The benzodioxepin scaffold is a privileged structure that has given rise to compounds with a wide range of biological and sensory activities.

Pharmacological Applications

As mentioned earlier, 3-amino-3,4-dihydro-2H-1,5-benzodioxepin derivatives have been identified as potent β-adrenergic stimulants. These compounds act as agonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular and respiratory functions.

Signaling Pathway of β-Adrenergic Receptor Agonism

Caption: β-Adrenergic Receptor Signaling Pathway.

Upon binding of a benzodioxepin agonist, the β-adrenergic receptor undergoes a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response, such as bronchodilation or an increased heart rate.

Certain 1,5-benzodioxepin derivatives have been developed as selective antagonists of the muscarinic M3 receptor. These receptors are also GPCRs and are involved in mediating the effects of acetylcholine in the parasympathetic nervous system. M3 receptor antagonists have therapeutic potential in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Signaling Pathway of Muscarinic M3 Receptor Antagonism

References

- 1. echemi.com [echemi.com]

- 2. 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one | The Fragrance Conservatory [fragranceconservatory.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Item - Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues - RMIT University - Figshare [research-repository.rmit.edu.au]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines [organic-chemistry.org]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Therapeutic Potential of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A Roadmap for Investigation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive research framework for elucidating the therapeutic potential of the novel chemical entity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a benzodioxepin core, an aromatic nitro group, and a primary amine—suggest a rich and diverse pharmacological landscape for exploration. Drawing upon established knowledge of related compounds, this document provides a scientifically-grounded rationale and detailed experimental workflows to investigate its potential as a central nervous system modulator, an antimicrobial agent, or an antineoplastic compound. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising molecule.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound (henceforth referred to as C₉H₁₀N₂O₄ for brevity) presents a compelling case for investigation. Its chemical architecture, available from suppliers such as ChemUniverse, combines the rigid, conformationally-defined benzodioxepin scaffold with the electronically-versatile nitro and amine functionalities[1].

The benzodioxepin ring system is a known pharmacophore, with certain derivatives exhibiting activity at benzodiazepine receptors, suggesting potential applications in anxiety, seizure disorders, and other neurological conditions[2][3]. Concurrently, the presence of a nitro group is a well-established feature in a broad spectrum of bioactive molecules, including those with antimicrobial and antineoplastic properties[4][5][6]. The nitro moiety can participate in critical redox reactions within biological systems, a property that can be harnessed for therapeutic effect[4][5].

This guide will, therefore, outline a multi-pronged approach to systematically characterize the therapeutic potential of C₉H₁₀N₂O₄.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physical and chemical properties is paramount for any drug discovery program.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[7] |

| Molecular Weight | 210.19 g/mol | ChemUniverse[1] |

| CAS Number | 81864-62-2 | ChemUniverse[1] |

While a detailed synthetic route for C₉H₁₀N₂O₄ is not extensively published, a plausible synthetic strategy can be inferred from the literature on related benzodioxepin and nitro-aromatic compounds. A proposed high-level synthetic workflow is presented below.

Caption: Proposed high-level synthetic workflow for C₉H₁₀N₂O₄.

Hypothesis-Driven Therapeutic Exploration

Based on the structural features of C₉H₁₀N₂O₄, we propose three primary therapeutic avenues for investigation:

-

Central Nervous System (CNS) Modulation: Leveraging the benzodioxepin core's known interaction with benzodiazepine receptors.

-

Antimicrobial Activity: Capitalizing on the established antimicrobial properties of nitro-aromatic compounds.

-

Antineoplastic Activity: Exploring the potential for the nitro group to induce cytotoxic effects in cancer cells.

A systematic approach to evaluating these hypotheses is outlined in the subsequent sections.

Proposed Experimental Workflows

Investigation of CNS Modulatory Effects

The structural similarity of the benzodioxepin core to benzodiazepines warrants a thorough investigation of its effects on the CNS[8][9].

4.1.1. In Vitro Characterization

-

Objective: To determine the binding affinity and functional activity of C₉H₁₀N₂O₄ at key CNS receptors, with a primary focus on GABA-A receptors.

-

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

-

Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) using standard differential centrifugation techniques.

-

Binding Assay:

-

Incubate the synaptic membranes with a known radioligand for the benzodiazepine binding site on the GABA-A receptor (e.g., [³H]flunitrazepam).

-

Add increasing concentrations of C₉H₁₀N₂O₄ to compete with the radioligand.

-

Include a known benzodiazepine (e.g., diazepam) as a positive control.

-

-

Detection and Analysis:

-

Separate bound from free radioligand using vacuum filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) to determine the binding affinity of C₉H₁₀N₂O₄.

-

-

-

Data Presentation:

| Compound | Binding Affinity (Ki, nM) |

| C₉H₁₀N₂O₄ | To be determined |

| Diazepam (Control) | Expected in the low nM range |

4.1.2. In Vivo Behavioral Assays

-

Objective: To assess the anxiolytic, sedative, and anticonvulsant effects of C₉H₁₀N₂O₄ in rodent models.

-

Experimental Workflow:

Caption: In vivo behavioral assay workflow for CNS effects.

Evaluation of Antimicrobial Activity

The nitro group is a key pharmacophore in many antimicrobial agents[4][5].

4.2.1. In Vitro Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of C₉H₁₀N₂O₄ against a panel of clinically relevant bacteria and fungi.

-

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Assay Setup:

-

Perform serial twofold dilutions of C₉H₁₀N₂O₄ in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe only) and negative (medium only) controls.

-

-

Incubation and Reading:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of C₉H₁₀N₂O₄ that visibly inhibits microbial growth.

-

-

-

Data Presentation:

| Microorganism | MIC (µg/mL) |

| S. aureus (Gram-positive) | To be determined |

| E. coli (Gram-negative) | To be determined |

| C. albicans (Fungus) | To be determined |

Assessment of Antineoplastic Potential

The redox-active nitro group may also confer cytotoxic activity against cancer cells[4][5].

4.3.1. In Vitro Cytotoxicity Assays

-

Objective: To evaluate the cytotoxic effects of C₉H₁₀N₂O₄ on a panel of human cancer cell lines.

-

Experimental Protocol: MTT Assay

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

-

Compound Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of C₉H₁₀N₂O₄ for a defined period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

-

-

Data Presentation:

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | To be determined |

| A549 (Lung) | To be determined |

Future Directions and Concluding Remarks

The successful identification of a lead therapeutic application from the initial screening phases will necessitate further, more detailed preclinical development. This will include mechanism of action studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology assessments.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzodiazepine Analogues. Part 22.1 Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives | Semantic Scholar [semanticscholar.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C9H10N2O4) [pubchemlite.lcsb.uni.lu]

- 8. connectjournals.com [connectjournals.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (Molecular Formula: C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ).[1] As a key intermediate in various synthetic pathways, particularly in drug discovery and materials science, rigorous structural confirmation and purity assessment are paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous characterization of this molecule. The methodologies and interpretative guidance herein are tailored for researchers, analytical scientists, and quality control professionals, emphasizing the causal logic behind experimental choices to ensure self-validating and robust analytical outcomes.

Introduction: The Analytical Imperative

The subject compound, this compound, possesses a unique constellation of functional groups: a primary aromatic amine, an aromatic nitro group, and a benzodioxepin heterocyclic system. This specific arrangement of a powerful electron-donating group (the amine) and a potent electron-withdrawing group (the nitro group) on the benzene ring creates a distinct electronic and structural profile. Consequently, its spectroscopic signatures are highly characteristic. A multi-technique approach is not merely recommended but essential for complete characterization, as each technique provides a unique and complementary piece of the structural puzzle. This guide establishes the core protocols and expected spectral features to confirm the identity, purity, and structural integrity of the target molecule.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be used throughout this guide. This visual reference is fundamental for correlating spectral data with specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of approximately 12 ppm, centered at 6 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT sequence) with a spectral width of ~220 ppm. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.[2][3]

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The deshielding effects of the nitro group and the shielding effects of the amine group create a highly dispersed aromatic region.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |